Structural Differentiation of Hddsm vs. Dihydrostreptomycin: Impact on Physicochemical Properties
Hddsm is chemically defined by two key structural modifications from dihydrostreptomycin: the presence of a hydroxyl group at the 5' position and the absence of a methyl group at the 2'' position [1]. This is reflected in its molecular formula (C20H42Cl3N7O13) and molecular weight (694.9 g/mol for the tri-HCl salt) . A predicted logP value of -9.66 indicates Hddsm is highly hydrophilic, whereas dihydrostreptomycin has a predicted logP of -3.38, suggesting Hddsm is approximately 1.9 million times less lipophilic (calculated as 10^(-9.66) / 10^(-3.38)) [2].
| Evidence Dimension | Structural composition and predicted lipophilicity |
|---|---|
| Target Compound Data | C20H39N7O13 (free base), logP: -9.66 (predicted) [2] |
| Comparator Or Baseline | Dihydrostreptomycin: C21H41N7O12, logP: -3.38 (predicted) |
| Quantified Difference | Different molecular formula; logP difference of 6.28 units |
| Conditions | Computational prediction for both compounds |
Why This Matters
This quantifiable difference in predicted lipophilicity can directly impact compound handling (e.g., solubility) and in vitro membrane permeability, making Hddsm a distinct research tool from dihydrostreptomycin.
- [1] MeSH Supplementary Concept Data. 5'-hydroxy-2''-demethyldihydrostreptomycin. U.S. National Library of Medicine. Unique ID: C045377. View Source
- [2] StreptomeDB. HDDSM (5'-Hydroxy-2''-demethyldihydrostreptomycin). DrugCard ID: 5138. View Source
